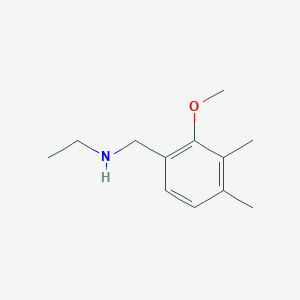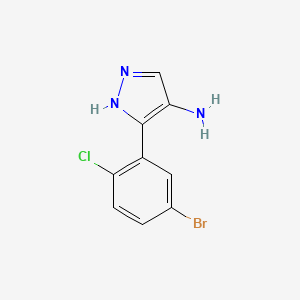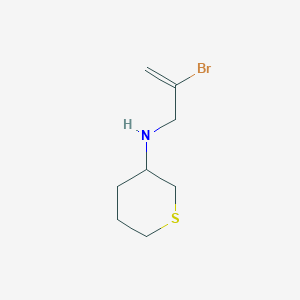![molecular formula C13H6BrClO2S B13015237 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)
5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of naphthothiophenes These compounds are characterized by a fused ring structure that includes both naphthalene and thiophene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of naphtho[2,1-b]thiophene-2-carboxylic acid. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid involves its interaction with various molecular targets. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
- 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid
- 5-Bromo-2-thiophenecarboxylic acid
- Thiophene-2-carboxylic acid
Comparison: Compared to similar compounds, 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential applications. The fused ring structure also contributes to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H6BrClO2S |
|---|---|
Poids moléculaire |
341.61 g/mol |
Nom IUPAC |
5-bromo-1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H6BrClO2S/c14-8-5-9-10(7-4-2-1-3-6(7)8)11(15)12(18-9)13(16)17/h1-5H,(H,16,17) |
Clé InChI |
KPELNASRJOXJAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C(=C(S3)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)

![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)




